![molecular formula C15H12N4O6 B3821198 N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B3821198.png)
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide
Overview
Description
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is an organic compound with a complex structure that includes both acetylamino and dinitrobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of aniline to produce 3,5-dinitroaniline. This intermediate is then acetylated to form N-[4-(acetylamino)phenyl]-3,5-dinitroaniline. Finally, the amine group is converted to the benzamide through a reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-[4-(amino)phenyl]-3,5-dinitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-3,5-dinitroaniline
- N-[4-(amino)phenyl]-3,5-dinitrobenzamide
- N-[4-(acetylamino)phenyl]-2,4-dinitrobenzamide
Uniqueness
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both acetylamino and dinitrobenzamide groups, which confer distinct chemical properties
Biological Activity
Overview
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of acetylamino and dinitrobenzamide functional groups. Its complex structure allows for a variety of chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 251.21 g/mol
- Structural Features :
- Acetylamino group
- Two nitro groups at the 3 and 5 positions of the benzene ring
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological macromolecules. This dual functionality may affect various biochemical pathways, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dinitrobenzamide demonstrate effectiveness against various bacterial and fungal pathogens. A notable example includes the compound's low minimum inhibitory concentration (MIC) against Streptococcus mutans and Candida albicans, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies revealed that derivatives like N-(4-aminocyclooctyl)-3,5-dinitrobenzamide showed promising results against cancer cell lines such as HeLa and MDA-MB-231. The IC values for these compounds were reported to be as low as 10 nM, indicating potent cytotoxic effects against cancer cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Comparison with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity (IC) |
---|---|---|
This compound | Moderate | 10 nM (HeLa) |
N-[4-(aminocyclooctyl)-3,5-dinitrobenzamide | High | 15 nM (MDA-MB-231) |
N-[4-(amino)phenyl]-3,5-dinitrobenzamide | Low | 20 nM (MCF-7) |
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3,5-dinitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c1-9(20)16-11-2-4-12(5-3-11)17-15(21)10-6-13(18(22)23)8-14(7-10)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQOHVPHGZKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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